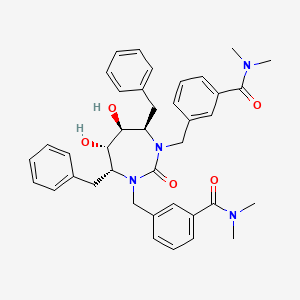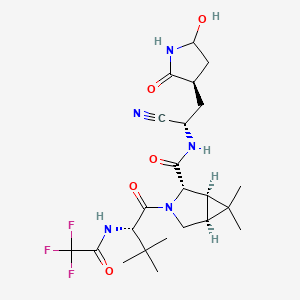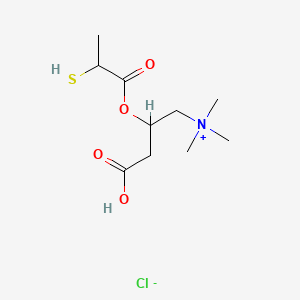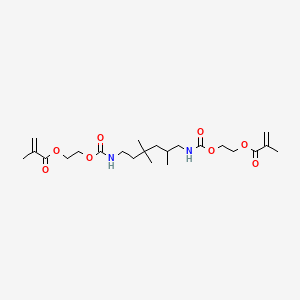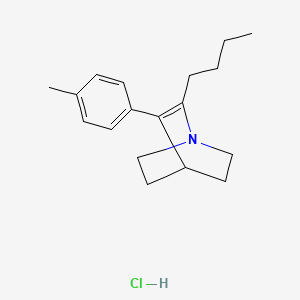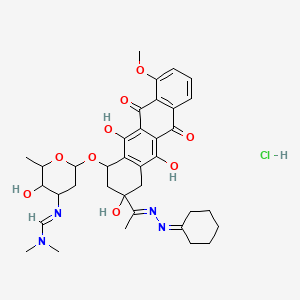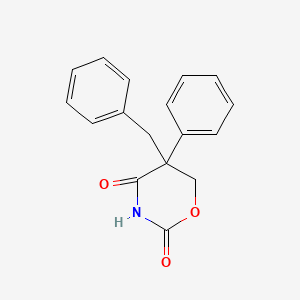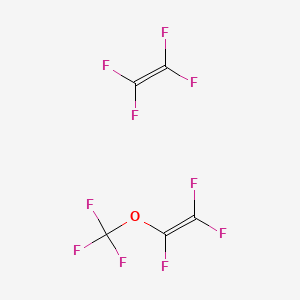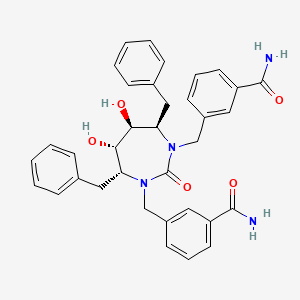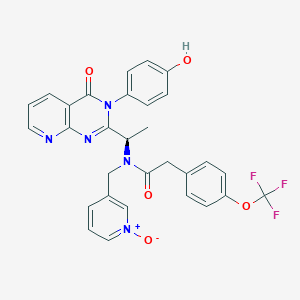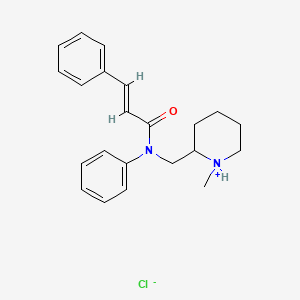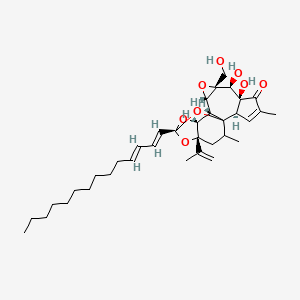
Huratoxin, 34-methyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It is a diterpene-hexaol orthoester with a complex structure that includes a 1,3-trideca-dienyl, an isopropenyl, a secondary methyl, an α-methylcyclopentenone, an epoxide, and three hydroxyl groups . This compound is known for its potent piscicidal activity, making it significantly more effective than rotenone .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Huratoxin, 34-methyl- is primarily isolated from the natural sap of Hura crepitans . The isolation process involves soaking air-dried and milled foliage in 90% methanol, followed by extraction with methanol . The diterpene-polyol obtained from the acid hydrolysis of hexahydrohuratoxin is converted to an orthoacetate, which plays a crucial role in the structural elucidation of huratoxin .
Industrial Production Methods: Currently, there are no well-documented industrial production methods for huratoxin, 34-methyl-. The compound is mainly obtained through natural extraction processes from the Hura crepitans tree .
Analyse Des Réactions Chimiques
Types of Reactions: Huratoxin, 34-methyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . The compound’s complex structure allows it to participate in multiple reaction pathways.
Common Reagents and Conditions: Common reagents used in the reactions involving huratoxin, 34-methyl- include strong acids for hydrolysis and methanol for extraction . The conditions for these reactions typically involve controlled temperatures and specific pH levels to ensure the stability of the compound.
Major Products Formed: The major products formed from the reactions of huratoxin, 34-methyl- include various derivatives of the original compound, such as orthoacetates and other diterpene-polyol derivatives .
Applications De Recherche Scientifique
Huratoxin, 34-methyl- has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. Its potent piscicidal activity makes it a valuable tool for studying aquatic ecosystems and controlling fish populations . Additionally, the compound’s unique structure and reactivity make it an interesting subject for organic chemistry research .
In medicine, huratoxin, 34-methyl- has shown potential as an anti-cancer agent due to its ability to inhibit protein kinase C (PKC) isozymes, which are involved in cell proliferation and survival . This makes it a promising candidate for further research in cancer therapy.
Mécanisme D'action
The mechanism of action of huratoxin, 34-methyl- involves the inhibition of specific molecular targets, such as protein kinase C (PKC) isozymes . By inhibiting these enzymes, huratoxin, 34-methyl- can disrupt cellular signaling pathways that are crucial for cell proliferation and survival. This mechanism is particularly relevant in the context of cancer research, where the inhibition of PKC isozymes can lead to reduced tumor growth and increased apoptosis .
Comparaison Avec Des Composés Similaires
Huratoxin, 34-methyl- can be compared to other similar compounds, such as mezerein and callicarpone . These compounds share structural similarities and exhibit similar biological activities, such as piscicidal and anti-cancer properties. huratoxin, 34-methyl- is unique in its specific combination of functional groups and its potent activity against PKC isozymes .
List of Similar Compounds:- Mezerein
- Callicarpone
- Rotenone
These compounds, like huratoxin, 34-methyl-, are diterpenes with complex structures and significant biological activities .
Propriétés
Formule moléculaire |
C35H50O8 |
|---|---|
Poids moléculaire |
598.8 g/mol |
Nom IUPAC |
(2R,6S,7S,8R,10S,11S,12R,14R,16R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-16-prop-1-en-2-yl-14-[(1E,3E)-tetradeca-1,3-dienyl]-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-5-one |
InChI |
InChI=1S/C35H50O8/c1-6-7-8-9-10-11-12-13-14-15-16-17-18-33-41-28-26-29-32(21-36,40-29)30(38)34(39)25(19-23(4)27(34)37)35(26,43-33)24(5)20-31(28,42-33)22(2)3/h15-19,24-26,28-30,36,38-39H,2,6-14,20-21H2,1,3-5H3/b16-15+,18-17+/t24?,25-,26-,28-,29+,30-,31-,32+,33+,34-,35?/m1/s1 |
Clé InChI |
XUTWSWVTCRFNFW-UIGYKMGUSA-N |
SMILES isomérique |
CCCCCCCCCC/C=C/C=C/[C@@]12O[C@@H]3[C@@H]4[C@H]5[C@](O5)([C@H]([C@]6([C@H](C4(O1)C(C[C@@]3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
SMILES canonique |
CCCCCCCCCCC=CC=CC12OC3C4C5C(O5)(C(C6(C(C4(O1)C(CC3(O2)C(=C)C)C)C=C(C6=O)C)O)O)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


